molecular formula C10H15N3S B14334845 N-(3-Aminopropyl)-N'-phenylthiourea CAS No. 99473-71-9

N-(3-Aminopropyl)-N'-phenylthiourea

Cat. No.: B14334845
CAS No.: 99473-71-9
M. Wt: 209.31 g/mol
InChI Key: MASNQORRMCQSFX-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N'-phenylthiourea is a thiourea derivative characterized by a phenyl group attached to one nitrogen atom and a 3-aminopropyl group (-CH₂CH₂CH₂NH₂) attached to the other. Thioureas are sulfur-containing organic compounds with the general formula (R¹R²N)(R³R⁴N)C=S, known for diverse applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

CAS No.

99473-71-9

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

1-(3-aminopropyl)-3-phenylthiourea

InChI

InChI=1S/C10H15N3S/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H2,12,13,14)

InChI Key

MASNQORRMCQSFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Aminopropyl)-N’-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 3-aminopropylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-Aminopropyl)-N’-phenylthiourea may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N’-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-N’-phenylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Differences

The biological and chemical properties of thioureas are highly dependent on substituents. Below is a comparative analysis of N-(3-Aminopropyl)-N'-phenylthiourea and key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents (R¹, R²) Molecular Weight Key Features Biological Activity/Applications
This compound R¹ = 3-aminopropyl, R² = phenyl ~209.3 High polarity due to -NH₂ group Potential anticancer (inferred)
N-(4-t-Butylbenzoyl)-N’-phenylthiourea R¹ = 4-t-butylbenzoyl, R² = phenyl 326.4 Lipophilic; targets EGFR and SIRT1 Cytotoxic against MCF-7, T47D, HeLa
N-(2,4-Dichlorobenzoyl)-N’-phenylthiourea R¹ = 2,4-dichlorobenzoyl, R² = phenyl 355.2 Electron-withdrawing Cl groups Anticancer activity in vitro
N-(2-Pyridyl)-N’-phenylthiourea R¹ = 2-pyridyl, R² = phenyl 215.3 Chelates metals (e.g., Cu⁺) Used in copper(I) complexes
N-(4-Hydroxyphenyl)-N’-phenylthiourea R¹ = 4-hydroxyphenyl, R² = phenyl 244.3 Phenolic -OH enhances solubility Not specified (predicted bioavailability)

Key Findings from Research

  • Anticancer Activity: Benzoyl-substituted derivatives (e.g., N-(4-t-butylbenzoyl)-N’-phenylthiourea) demonstrate strong cytotoxicity against breast (MCF-7, T47D) and cervical (HeLa) cancer cells. The t-butyl group enhances lipophilicity, improving membrane permeability .
  • Metal Coordination : Pyridyl-substituted thioureas (e.g., N-(2-pyridyl)-N’-phenylthiourea) form stable copper(I) complexes, relevant in catalysis and materials science .
  • Solubility and Toxicity: The 3-aminopropyl group in the target compound likely increases aqueous solubility compared to lipophilic derivatives. However, toxicological data for this compound are scarce, as noted for related substances in .

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